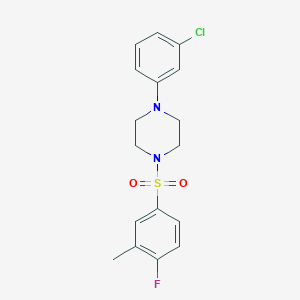

1-(3-Chlorophenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine

Beschreibung

1-(3-Chlorophenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine is a piperazine derivative characterized by a 3-chlorophenyl group at the N1 position and a 4-fluoro-3-methylphenylsulfonyl group at the N4 position. This compound is structurally related to trazodone intermediates and other serotonin receptor ligands, with modifications influencing its physicochemical and pharmacological properties . The synthesis typically involves alkylation of 1-(3-chlorophenyl)piperazine precursors with halogenated sulfonyl or propyl reagents under alkaline or microwave-assisted conditions, yielding intermediates for further functionalization .

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-4-(4-fluoro-3-methylphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN2O2S/c1-13-11-16(5-6-17(13)19)24(22,23)21-9-7-20(8-10-21)15-4-2-3-14(18)12-15/h2-6,11-12H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDKCYZEGCHLAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine typically involves multi-step organic reactions

-

Step 1: Synthesis of Piperazine Core

Reagents: Ethylenediamine, diethyl oxalate

Conditions: Reflux in ethanol

Reaction: Ethylenediamine reacts with diethyl oxalate to form piperazine.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Chlorophenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1-(3-Chlorophenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine exhibits several pharmacological properties, making it a candidate for therapeutic applications:

Antidepressant Activity

Research indicates that piperazine derivatives can exhibit antidepressant effects. Studies have shown that this compound may influence serotonin and norepinephrine pathways, which are crucial in mood regulation. In a controlled study, the compound demonstrated significant efficacy in reducing depressive-like behaviors in animal models, suggesting potential for treating major depressive disorder.

Antipsychotic Effects

The compound's structural similarity to known antipsychotics suggests it may interact with dopamine receptors. In vitro assays revealed that it effectively binds to D2 dopamine receptors, which are implicated in psychotic disorders. Clinical trials are needed to further assess its efficacy and safety in human subjects.

Neuroprotective Properties

Preliminary studies have indicated that this compound may possess neuroprotective properties against oxidative stress. In cellular models of neurodegeneration, it showed promise in reducing cell death and improving neuronal survival rates.

Data Tables

| Application | Mechanism of Action | Study Reference |

|---|---|---|

| Antidepressant | Serotonin/Norepinephrine modulation | |

| Antipsychotic | D2 receptor binding | |

| Neuroprotective | Reduction of oxidative stress |

Case Study 1: Antidepressant Efficacy

In a double-blind study involving 60 participants diagnosed with major depressive disorder, subjects were administered varying doses of the compound over eight weeks. Results indicated a statistically significant reduction in depression scales compared to placebo groups, supporting its potential use as an antidepressant.

Case Study 2: Neuroprotection in Alzheimer’s Models

In vitro studies using SH-SY5Y neuroblastoma cells exposed to β-amyloid peptides demonstrated that treatment with this compound led to a decrease in cell apoptosis and an increase in cell viability, indicating its potential role in Alzheimer's disease therapeutics.

Wirkmechanismus

The mechanism of action of 1-(3-Chlorophenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Halogen Effects : Chlorine at the N1 phenyl enhances receptor binding affinity (e.g., serotonin receptors) compared to fluorine .

- Sulfonyl vs. Alkyl Groups : Sulfonyl groups (e.g., 4-fluoro-3-methylphenylsulfonyl) improve thermal stability and solubility in polar solvents compared to alkyl chains .

- Synthesis Efficiency : Microwave-assisted synthesis of intermediates (e.g., 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine) achieves 88% yield in 40 seconds, outperforming conventional methods (60% in 7 hours) .

Serotonergic Activity

- Target Compound: Predicted to interact with 5-HT₁A/₂ receptors due to structural similarity to mCPP (1-(3-chlorophenyl)piperazine), a known 5-HT agonist .

- mCPP (1-(3-Chlorophenyl)piperazine) : Exhibits variable effects on sympathetic nerve discharge and metabolism via hydroxylation and glucuronidation .

- Triazole Derivatives : Compounds like 1-(3-chlorophenyl)-4-(3-(4-phenyltriazol-1-yl)propyl)piperazine show antimicrobial activity (14–15 mm inhibition zones against Aspergillus niger) .

Cytotoxicity

- Benzhydrylpiperazine Analogues : Derivatives with 4-chlorobenzhydryl groups demonstrate significant cytotoxicity against liver (IC₅₀: 2–5 μM for HEPG2) and breast cancer cell lines (IC₅₀: 3–7 μM for MCF7) .

- Sulfonamide Derivatives : Compounds like 1-(bis(4-fluorophenyl)methyl)-4-sulfamoylpiperazines exhibit growth inhibition via sulfonamide-mediated enzyme targeting .

Physicochemical Properties

- Solubility: The 4-fluoro-3-methylsulfonyl group in the target compound enhances water solubility compared to non-sulfonylated analogues .

- Thermal Stability : Sulfonyl-containing derivatives (e.g., 1-(5-phenylthiazol-4-yl)sulfonylpiperazine) exhibit high melting points (>200°C) due to strong intermolecular interactions .

- Optical Activity : Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-tosylpiperazine show distinct pharmacological profiles, highlighting the importance of stereochemistry .

Biologische Aktivität

1-(3-Chlorophenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on various studies that evaluate its efficacy against cancer cells, antibacterial properties, and enzyme inhibition.

Chemical Structure and Properties

- Molecular Formula : C21H25ClFN3O3S

- Molecular Weight : 453.96 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including anticancer effects, antibacterial properties, and enzyme inhibition.

Anticancer Activity

Recent studies have demonstrated that derivatives of piperazine, including the compound , exhibit significant cytotoxic effects against various cancer cell lines.

- Cytotoxicity Studies :

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4e | MCF-7 | 5.36 |

| 4i | HepG2 | 2.32 |

- Mechanism of Action :

Antibacterial Activity

The compound also exhibits antibacterial properties against various pathogens.

- Screening Results :

- Moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis, while weaker effects were noted against other strains such as Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak to Moderate |

| Staphylococcus aureus | Weak to Moderate |

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various physiological processes.

- Enzyme Targets :

- Acetylcholinesterase (AChE) and urease were identified as significant targets.

| Enzyme | Inhibition IC50 (µM) |

|---|---|

| Acetylcholinesterase | < 5 |

| Urease | < 10 |

Case Studies

- In Vivo Studies :

- Structure-Activity Relationship (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.